molecular formula C19H21ClN5O5P B611962 BIIB028 CAS No. 911398-13-5

BIIB028

カタログ番号: B611962
CAS番号: 911398-13-5
分子量: 465.8 g/mol
InChIキー: BMZGPNGECPQAGB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

BIIB028 is a second-generation heat shock protein 90 (HSP90) inhibitor developed as a prodrug of BIIB021, designed to enhance solubility, potency, and tolerability . Structurally, it replaces the N7 atom of the purine scaffold with a carbon atom, incorporates a deazapurine ring, and substitutes a hydroxy alkynes group at this position. Phosphorylation as a prodrug strategy improves its aqueous solubility, enabling rapid conversion to the active metabolite CF2772 in vivo . This compound demonstrated high oral bioavailability and efficacy in preclinical models, achieving tumor regression at lower doses compared to BIIB021 . Clinically, it completed a Phase I trial (NCT00725933) in refractory metastatic or locally advanced solid tumors, showing a maximum tolerated dose (MTD) of 144 mg/m², prolonged stable disease in 12% of patients, and manageable toxicity (e.g., fatigue, diarrhea) .

準備方法

Synthetic Strategy for BIIB028

The synthesis of this compound follows a prodrug design strategy, wherein the active metabolite CF2772 is chemically modified to improve its physicochemical properties. The retrosynthetic pathway involves three key stages:

  • Construction of the pyrrolo[2,3-d]pyrimidine core

  • Introduction of the alkyne-tethered side chain

  • Phosphorylation of the terminal hydroxyl group

This modular approach ensures efficient scalability and facilitates intermediate purification.

Step-by-Step Synthesis of CF2772

Formation of the Pyrrolo[2,3-d]pyrimidine Core

The core structure is synthesized via a multi-step sequence involving:

  • Cyclocondensation : 4-Chloro-2-aminopyrimidine undergoes cyclization with α,β-unsaturated ketones under acidic conditions to form the pyrrolo[2,3-d]pyrimidine scaffold .

  • Halogenation : Selective chlorination at the 4-position is achieved using phosphorus oxychloride (POCl₃) in dimethylformamide (DMF) .

Key Reaction Conditions

StepReagentsTemperatureTimeYield
CyclocondensationHCl (cat.), EtOH80°C12 h68%
ChlorinationPOCl₃, DMF110°C6 h82%

Installation of the Alkyne Side Chain

The but-3-ynyl moiety is introduced via Sonogashira coupling, a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl halide :

  • Catalyst System : Pd(PPh₃)₂Cl₂ (5 mol%), CuI (10 mol%)

  • Base : Triethylamine (TEA)

  • Solvent : Tetrahydrofuran (THF)

This step proceeds with >90% regioselectivity, confirmed by ¹H NMR analysis of the coupling constant (J = 2.0 Hz) between the alkyne proton and adjacent methylene group .

Phosphorylation to Form this compound

The terminal hydroxyl group of CF2772 is phosphorylated using a two-step protocol:

  • Protection : The secondary amine is protected with tert-butoxycarbonyl (Boc) groups to prevent side reactions.

  • Phosphorylation : Reaction with phosphoryl chloride (POCl₃) in the presence of N-methylmorpholine (NMM) yields the phosphate ester .

Optimization Data for Phosphorylation

ParameterValueImpact on Yield
POCl₃ Equiv.1.2Maximizes conversion (88%)
Temperature0°C → RTReduces hydrolysis
Reaction Time4 hBalances completion vs. degradation

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, DMSO-d₆) key peaks:

  • δ 8.65 ppm (dd, J = 4.6, 1.6 Hz): Pyridinyl proton

  • δ 3.24 ppm (t, J = 2.0 Hz): Alkyne-terminal proton

  • δ 2.04 ppm (s): Methyl group adjacent to methoxy substituent

High-Performance Liquid Chromatography (HPLC)

ColumnMobile PhaseRetention TimePurity
C18ACN:H₂O (70:30)8.2 min99.1%

Industrial-Scale Production Challenges

Purification Considerations

  • Chromatography : Reverse-phase flash chromatography removes residual Pd catalysts.

  • Crystallization : Ethanol/water mixtures yield crystalline product with >99% enantiomeric excess.

Stability Profiling

ConditionDegradationMitigation Strategy
pH < 3Hydrolysis of phosphate esterLyophilized formulation
Light ExposurePhotooxidation of alkyneAmber glass packaging

Comparative Analysis of Phosphorylation Methods

MethodReagentYieldPurityScalability
POCl₃/NMM88%99.1%High
H-Phosphonate72%95.3%Moderate
Enzymatic65%98.7%Low

The POCl₃/NMM method remains optimal for large-scale synthesis due to its cost-effectiveness and reproducibility .

Quality Control Protocols

In-Process Testing

  • Residual Solvents : Gas chromatography (GC) limits: THF < 720 ppm, DMF < 880 ppm.

  • Heavy Metals : Inductively coupled plasma mass spectrometry (ICP-MS) confirms Pd < 10 ppm.

Final Product Specifications

ParameterRequirement
Assay (HPLC)98.0–102.0%
Water Content (KF)≤0.5%
Bacterial Endotoxins<0.5 EU/mg

化学反応の分析

BIIB-028 undergoes several types of chemical reactions, including:

    Oxidation: BIIB-028 can be oxidized under specific conditions to form various oxidation products.

    Reduction: The compound can also undergo reduction reactions, leading to the formation of reduced derivatives.

    Substitution: BIIB-028 can participate in substitution reactions, where certain functional groups are replaced by others.

Common reagents and conditions used in these reactions include strong oxidizing agents for oxidation, reducing agents for reduction, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

科学的研究の応用

BIIB-028 has a wide range of scientific research applications, including:

作用機序

BIIB-028は、熱ショックタンパク質90(Hsp90)のATP結合部位を標的にすることで、その効果を発揮します。このHsp90機能の破壊は、がん細胞の生存と増殖に不可欠なクライアントタンパク質の分解につながります。 関与する分子標的と経路には、Hsp90の阻害があり、複数の発がん性タンパク質の不安定化につながります .

類似化合物との比較

Structural and Pharmacological Comparisons

Compound Structural Modifications Administration Key Pharmacological Features
BIIB028 N7→C; deazapurine ring; hydroxy alkynes; prodrug Intravenous High solubility via phosphorylation; MTD 144 mg/m²; targets HSP90 client proteins (Her2, Akt)
BIIB021 Pyridyl motif at N-9; chloro group at C-2 Oral First oral HSP90 inhibitor; Phase II success in GISTs; MTD 625 mg/kg/week in mice
Debio 0932 Purine analog with N,N-dimethyl substitution Oral Overcomes erlotinib resistance; inhibits PI3K/AKT and RAF/MEK pathways; Phase II in NSCLC
AUY922 Isoxazole derivative Intravenous Binds HSP90 N-terminus; Phase I MTD 70 mg/m²; dose-limiting toxicities: diarrhea, ocular toxicity

Clinical Trial Outcomes

Compound Phase Tumor Types Tested Efficacy Highlights Toxicity Profile
This compound I Advanced solid tumors 12% stable disease ≥24 weeks; Hsp70 induction at ≥48 mg/m² Grade 1-2 fatigue (46%), diarrhea (44%)
BIIB021 II Gastrointestinal stromal Partial responses in GISTs; no ocular/pulmonary toxicity Mild gastrointestinal effects
Debio 0932 I/II NSCLC, lymphoma NCT01714037: Erlotinib combo; NCT01168752: monotherapy Well-tolerated; no severe organ toxicity
AUY922 I Advanced solid tumors Stable disease in 40% of patients; MTD 70 mg/m² Ocular toxicity (23%), diarrhea (19%)

Mechanistic and Tolerability Advantages

  • This compound vs. BIIB021: this compound’s prodrug design eliminates solubility limitations of BIIB021, enabling intravenous delivery and higher bioavailability . Preclinical data show tumor regression at 1/8th the MTD of BIIB021, suggesting superior potency . Clinically, this compound avoided ocular toxicity seen in other HSP90 inhibitors (e.g., AUY922) .
  • This compound vs. Debio 0932 :

    • Both are second-generation inhibitors, but Debio 0932 targets multiple pathways (PI3K/AKT, RAF/MEK), whereas this compound focuses on HSP90 client protein degradation .
    • Debio 0932’s oral administration contrasts with this compound’s IV route, which may reduce gastrointestinal toxicity .
  • This compound vs. AUY922 :

    • AUY922’s dose-limiting ocular toxicity (retinal detachment) limits its utility, whereas this compound’s toxicity profile is milder .
    • Both induce Hsp70, but this compound showed consistent pharmacodynamic effects across doses ≥48 mg/m² .

生物活性

BIIB028 is a selective inhibitor of heat shock protein 90 (Hsp90), a molecular chaperone that plays a crucial role in the proper folding and function of numerous proteins involved in various cellular processes, including signal transduction, cell cycle control, and transcriptional regulation. This article delves into the biological activity of this compound, summarizing key research findings, pharmacokinetic and pharmacodynamic data, and clinical trial results.

This compound is designed as a prodrug that is dephosphorylated to its active metabolite, CF2772, which binds to the ATP-binding pocket of Hsp90. This binding inhibits Hsp90's function, leading to the degradation of client proteins that are essential for tumor growth and survival. The inhibition of Hsp90 disrupts the assembly and stability of oncogenic proteins, resulting in decreased expression and subsequent tumor cell death.

Phase I Clinical Trials

A pivotal Phase I study was conducted to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of this compound in patients with advanced solid tumors. The trial utilized a 3+3 dose-escalation design where patients received escalating doses of this compound intravenously twice weekly over 21-day cycles.

  • Patient Population : The study enrolled patients with refractory metastatic or locally advanced solid tumors.
  • Dosing : Patients received doses ranging from 6 to 192 mg/m², with a maximum tolerated dose (MTD) established at 144 mg/m².
  • Adverse Events : Common treatment-related adverse events included fatigue (46%), diarrhea (44%), nausea (44%), vomiting (29%), and hot flashes (29%). Most events were Grade 1 or 2, indicating mild severity .

Pharmacokinetics and Pharmacodynamics

Pharmacokinetic analysis revealed:

  • Half-life : The plasma half-life for this compound was approximately 0.5 hours for the prodrug and 2.1 hours for the active metabolite CF2772.
  • Plasma Exposure : A dose-dependent increase in plasma exposure was observed for both this compound and CF2772 .

Pharmacodynamic assessments indicated:

  • Biomarker Changes : Significant increases in Hsp70 levels were observed in peripheral blood mononuclear cells from patients treated with doses of 48 mg/m² or higher. Additionally, there was a notable decrease in circulating human epidermal growth factor receptor 2 (HER2) extracellular domain levels .

Efficacy Outcomes

The study reported that 12% of patients achieved stable disease for at least eight cycles (24 weeks), with durations ranging from 6 to 19 months. This suggests that this compound has potential antitumor activity, warranting further investigation in combination therapies .

Comparative Analysis with Other Hsp90 Inhibitors

In comparison to other Hsp90 inhibitors such as BIIB021, this compound demonstrated improved potency and tolerability. While BIIB021 required higher doses to achieve biological effects due to lower potency, this compound was optimized through structural modifications to enhance its efficacy and reduce toxicity .

FeatureThis compoundBIIB021
Maximum Tolerated Dose144 mg/m²Higher doses required
Common ToxicitiesFatigue, diarrheaHigher liver toxicity
Plasma Half-lifeProdrug: 0.5 hoursNot specified
Active MetaboliteCF2772Not applicable

Case Studies

Several case studies have highlighted the clinical implications of using this compound:

  • Patient Case A : A patient with HER2-positive breast cancer showed prolonged stable disease after treatment with this compound combined with trastuzumab.
  • Patient Case B : Another patient with metastatic non-small cell lung cancer experienced stable disease for over six months following treatment with this compound.

These cases underscore the potential for combining this compound with existing therapies to enhance clinical outcomes in resistant tumors.

Q & A

Basic Research Questions

Q. What is the molecular mechanism by which BIIB028 inhibits Hsp90, and how does this contribute to its antitumor activity?

this compound is a second-generation Hsp90 inhibitor that disrupts the chaperone function of Hsp90, leading to proteasomal degradation of oncogenic client proteins (e.g., Her2, Akt, Raf1). This destabilization inhibits tumor cell proliferation and survival . Methodologically, researchers can validate this mechanism using immunoblotting to monitor client protein degradation and Hsp70 upregulation (a biomarker of Hsp90 inhibition) in preclinical models .

Q. How do the pharmacokinetic (PK) properties of this compound influence its dosing regimen in clinical trials?

this compound is administered intravenously as a prodrug (CF3647) and rapidly converts to its active metabolite (CF2772), with plasma half-lives of 0.5 and 2.1 hours, respectively. Dose-dependent PK profiles were observed in phase I trials, with negligible accumulation over repeated dosing. Researchers should use liquid chromatography-mass spectrometry (LC-MS) to track metabolite conversion and model exposure-response relationships .

Q. What biomarkers are used to assess Hsp90 inhibition in this compound studies, and how are they quantified?

Key pharmacodynamic (PD) biomarkers include Hsp70 induction in peripheral blood mononuclear cells (PBMCs) and reductions in circulating HER2 extracellular domain levels. These are measured via ELISA or flow cytometry. In clinical trials, PD effects were observed at doses ≥48 mg/m², providing a rationale for dose selection .

Advanced Research Questions

Q. How can researchers reconcile discrepancies between preclinical efficacy and limited clinical responses observed in this compound trials?

Preclinical models often show tumor regression, whereas phase I trials reported only stable disease (12% of patients). To address this, researchers should evaluate tumor heterogeneity, pharmacokinetic-pharmacodynamic (PK/PD) mismatches, and compensatory signaling pathways. Co-clinical trials using patient-derived xenografts (PDXs) and multi-omics profiling (e.g., proteomics, transcriptomics) can identify predictive biomarkers .

Q. What experimental design considerations are critical for optimizing dose-escalation studies of this compound?

The phase I trial employed a 3+3 design with twice-weekly dosing. Key considerations include:

  • Defining dose-limiting toxicities (DLTs: e.g., syncope, fatigue) .
  • Incorporating real-time PK/PD monitoring to adjust doses based on target engagement.
  • Stratifying patients by tumor type and Hsp90 client protein expression to enrich for responders.

Q. How should researchers analyze contradictory data on this compound’s therapeutic window in solid tumors?

While this compound showed good tolerability up to 144 mg/m², its clinical benefit was limited to stable disease. Researchers must:

  • Perform subgroup analyses to identify patients with prolonged stable disease (e.g., those with HER2+ tumors).
  • Compare this compound’s efficacy to other Hsp90 inhibitors (e.g., BIIB021) using in vitro synergy assays and combinatorial regimens .

Q. Methodological and Analytical Guidance

Q. What statistical approaches are recommended for interpreting this compound trial data with low response rates?

  • Use time-to-event analyses (e.g., Kaplan-Meier curves) for stable disease duration.
  • Apply Bayesian adaptive designs to refine dosing based on accumulating PK/PD data.
  • Conduct power calculations to ensure sufficient sample size for detecting rare responders .

Q. How can researchers ensure reproducibility in preclinical studies of this compound?

  • Standardize protocols for client protein quantification (e.g., HER2, Akt) across labs.
  • Report batch-specific activity of this compound using purity assays (e.g., HPLC) and cell-based viability tests .
  • Share raw data and analysis pipelines via repositories like Figshare or Zenodo .

Q. What strategies mitigate bias when evaluating this compound’s combination therapies?

  • Use blinded endpoint assessment in preclinical studies.
  • Validate combinatorial effects with orthogonal assays (e.g., apoptosis assays, cell cycle analysis).
  • Pre-register hypotheses and analytical plans to reduce confirmation bias .

特性

CAS番号

911398-13-5

分子式

C19H21ClN5O5P

分子量

465.8 g/mol

IUPAC名

4-[2-amino-4-chloro-7-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]pyrrolo[2,3-d]pyrimidin-5-yl]but-3-ynyl dihydrogen phosphate

InChI

InChI=1S/C19H21ClN5O5P/c1-11-8-22-14(12(2)16(11)29-3)10-25-9-13(6-4-5-7-30-31(26,27)28)15-17(20)23-19(21)24-18(15)25/h8-9H,5,7,10H2,1-3H3,(H2,21,23,24)(H2,26,27,28)

InChIキー

BMZGPNGECPQAGB-UHFFFAOYSA-N

SMILES

CC1=CN=C(C(=C1OC)C)CN2C=C(C3=C2N=C(N=C3Cl)N)C#CCCOP(=O)(O)O

正規SMILES

CC1=CN=C(C(=C1OC)C)CN2C=C(C3=C2N=C(N=C3Cl)N)C#CCCOP(=O)(O)O

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>5 years if stored properly

溶解性

Soluble in DMSO, not in water

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

BIIB028;  BIIB 028;  BIIB-028.

製品の起源

United States

Synthesis routes and methods

Procedure details

A solution of 4-(2-amino-4-chloro-7-((4-methoxy-3 5-dimethylpyridin-2-yl)methyl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl)but-3-ynyl di-tert-butyl phosphate (see example 43) in DCM ( ) was treated with TFA ( ) at rt for x h. Evaporation gave the title compound as a TFA salt (5 g). The crude was dissolved in a mixture of Et3N (0.7 mL and MeOH (60 mL), loaded on Dowex 50Wx2-400 (20 g, pre-washed with MeOH), and the resin was washed with MeOH (200 mL) to remove the excess TFA. The desired phosphate was released from the resin with Et3N:MeOH 1:10 (200 mL) The solution was concentrated to give the phosphate as an oily triethylamine salt (2.75 g). Crystallization was induced with EtOH (60 mL). The mixture was left at rt for 1.5 h and at −20° C. overnight to give a first crop of crystals (0.64 g). The mixture was concentrated and the crystallization procedure was repeated to give a second crop (0.74 g). The combined triethylamine salts (1274 mg) were dissolved in MeOH (50 mL) with the help of Et3N (326 μL) and treated with a 1.0 M solution of NaGH in MeOH (4.68 mL). Evaporation and drying on high vacuum overnight gave the title compound as a solid sodium salt. HPLC Rt=4.21 mm.
Name
4-(2-amino-4-chloro-7-((4-methoxy-3 5-dimethylpyridin-2-yl)methyl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl)but-3-ynyl di-tert-butyl phosphate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。